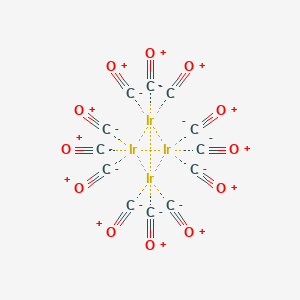

Carbon monoxide;iridium

説明

The interaction between carbon monoxide (CO) and iridium (Ir) has been the subject of various studies due to the unique chemical properties and reactions that arise from this combination. Iridium, a transition metal, is known for its ability to form complexes with carbon monoxide, which can be utilized in catalysis and as synthetic oxygen carriers .

Synthesis Analysis

The synthesis of iridium-carbon monoxide complexes can be achieved under various conditions. For instance, chlorocarbonyl-bis(triphenylphosphine)iridium(I) reacts reversibly with CO to form a 1:1 metal complex-CO adduct, as confirmed by absorption measurements and infrared spectroscopy . Additionally, powdered iridium reacts with CO and chlorine to yield different chlorocarbonyl derivatives of iridium, depending on the CO/Cl2 ratio and temperature .

Molecular Structure Analysis

The molecular structure of iridium complexes with CO is diverse. The reversible combination of CO with a synthetic oxygen carrier complex suggests a conventional metal-C-O bonding . In the case of PCP pincer complexes, the reaction with CO leads to the formation of a 16-electron monocarbonyl compound . Furthermore, an iridium N-heterocyclic carbene complex has been identified as a carbon monoxide-releasing molecule (CORM), which releases CO rapidly, indicating a potential application in delivering CO for therapeutic purposes .

Chemical Reactions Analysis

The chemical reactions involving iridium and CO are varied and complex. The CO oxidation reaction on the Ir(111) surface follows a Langmuir-Hinshelwood mechanism, indicating a surface reaction between chemisorbed CO and oxygen atoms . The formation of nonstoichiometric oxides on the iridium surface can alter its oxidative properties . Additionally, the reactivity of PCP pincer complexes with CO and CO2 has been studied, revealing the formation of different complexes depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of iridium-CO complexes are influenced by the ligands and reaction conditions. For example, the reversible combination of CO with chlorocarbonyl-bis(triphenylphosphine)iridium(I) under normal conditions indicates a stable interaction that can be monitored by spectroscopic methods . The reaction of powdered iridium with chlorine and CO leads to the formation of various chlorocarbonyl derivatives, demonstrating the versatility of iridium in forming different compounds with CO .

科学的研究の応用

1. Reductive Amination Catalyzed by Iridium Complexes

- Summary of Application: This research focuses on the construction of a variety of amines catalyzed by a well-defined homogeneous iridium complex using carbon monoxide as a reducing agent . The methodology was shown to be compatible with functional groups prone to reduction by hydrogen or complex hydrides .

- Methods of Application: The study involved a systematic approach to constructing a variety of amines catalyzed by a well-defined homogeneous iridium complex using carbon monoxide as a reducing agent . The methodology was shown to be compatible with functional groups prone to reduction by hydrogen or complex hydrides .

- Results or Outcomes: The study reports the first example of iridium-catalyzed CO-assisted reductive amination .

2. Carbon Monoxide Oxidation

- Summary of Application: The transition metal catalysts have been represented as an excellent catalyst from lower cost, thermally, activity, and selectivity point of view . This investigation shows scientific basis for potential design of transition metal oxide catalysts for CO oxidation .

- Methods of Application: The performances of transition metal catalysts are highly dependent on the crystallite size, surface area, and pore volume of the catalysts . The chemisorptions of CO over transitional metal and supported catalysts were studied in this review .

- Results or Outcomes: The transition metal catalysts have shown superior efficiency in selectivity, performances, and stability to the heterogeneous catalysis .

3. Carbon Monoxide Oxidation with Transition Metal Catalysts

- Summary of Application: Transition metal catalysts, including iridium, have been used for the oxidation of carbon monoxide . This process is important for reducing the amount of harmful CO gas in the atmosphere .

- Methods of Application: The performance of these catalysts depends on factors such as crystallite size, surface area, and pore volume . The chemisorption of CO over transitional metal and supported catalysts was studied .

- Results or Outcomes: The transition metal catalysts have shown superior efficiency in selectivity, performances, and stability to the heterogeneous catalysis .

4. Green Hydrogen Production

- Summary of Application: Researchers have developed a new method that reduces the amount of iridium needed for green hydrogen production by 95%, without altering the rate of hydrogen production .

- Methods of Application: The researchers spread out individual iridium atoms on a piece of manganese oxide so that they didn’t touch or clump with each other .

- Results or Outcomes: Hydrogen production in a proton exchange membrane (PEM) electrolyzer was sustained at the same rate as when using iridium alone, but with 95% less iridium .

5. Electrochemical Oxidation of Carbon Monoxide

- Summary of Application: Iridium nanotubes have been used for the highly catalytic electrochemical oxidation of carbon monoxide .

- Methods of Application: The amperometric response of Ir metal nanotubes to CO concentration changes was measured at 0.7 V (vs. SCE) .

- Results or Outcomes: The study provided insights into the catalytic properties of iridium nanotubes for CO oxidation .

6. Carbon Monoxide Releasing Molecules (CORMs)

- Summary of Application: Iridium-based Carbon Monoxide Releasing Molecules (CORMs) are being studied for their potential therapeutic applications . These molecules can deliver controlled amounts of CO gas to specific locations in the body, which can have various beneficial effects .

- Methods of Application: The study involves the synthesis of iridium-based CORMs and testing their CO releasing properties in vitro and in vivo .

- Results or Outcomes: The study found that iridium-based CORMs can effectively deliver CO to targeted locations in the body, and this has potential therapeutic benefits .

7. Water Oxidation Catalysis

- Summary of Application: Iridium-based catalysts are being used for water oxidation, a key step in the process of artificial photosynthesis . This process is important for the development of renewable energy technologies .

- Methods of Application: The study involves the use of iridium-based catalysts in water oxidation reactions under various conditions .

- Results or Outcomes: The study found that iridium-based catalysts can effectively catalyze water oxidation reactions, which is important for the development of artificial photosynthesis technologies .

将来の方向性

There is ongoing research into the applications of carbon monoxide and iridium in various fields. For instance, there is interest in using iridium complexes as catalysts in reactions involving carbon monoxide . Additionally, there is research into the potential therapeutic applications of carbon monoxide .

特性

IUPAC Name |

carbon monoxide;iridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.4Ir/c12*1-2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDKRVSSHIJNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Ir4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecacarbonyltetrairidium | |

CAS RN |

18827-81-1 | |

| Record name | Iridium, dodecacarbonyltetra-, tetrahedro | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18827-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecacarbonyltetrairidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018827811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecacarbonyltetrairidium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)

![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)